Home > Products > Screening Compounds P81361 > 6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinazolin-4-amine
6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinazolin-4-amine - 477855-29-1

6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinazolin-4-amine

Catalog Number: EVT-2964069
CAS Number: 477855-29-1
Molecular Formula: C18H19N3O2
Molecular Weight: 309.369
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6,7-dimethoxy-N-[(4-methylphenyl)methyl]-4-quinazolinamine is a novel quinazoline derivative. [] Quinazolines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds have shown promise as potential therapeutic agents for various diseases.

(3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone (CIQ)

Compound Description: (3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone, also known as CIQ, is a positive allosteric modulator that exhibits selectivity for GluN2C/2D subunits of N-methyl-D-aspartate (NMDA) receptors. [] Research indicates that CIQ does not interact with the amino-terminal domain of the NMDA receptor. [] It also does not appear to share structural determinants with other modulators that act at the agonist-binding domain dimer interface or ion channel pore. [] Instead, studies suggest that critical determinants of CIQ modulation are located near the first transmembrane helix of GluN2D. This includes a possible pre-M1 cuff helix, which might play a role in channel gating. []

Methyl N-[3-(6,7-dimethoxy-2-methylaminoquinazolin-4-yl)phenyl]terephthalamic acid

Compound Description: Methyl N-[3-(6,7-dimethoxy-2-methylaminoquinazolin-4-yl)phenyl]terephthalamic acid is a compound known to possess PDE4-inhibiting activity. [] This characteristic makes it a potentially valuable compound in the development of treatments for allergic diseases such as atopic dermatitis. []

N-{2-chloro-4-[(6,7-dimethoxy-4-quinolyl)oxy] phenyl}-N'-(5-methyl-3-isoxazolyl)urea

Compound Description: N-{2-chloro-4-[(6,7-dimethoxy-4-quinolyl)oxy] phenyl}-N'-(5-methyl-3-isoxazolyl)urea is a compound investigated for its pharmaceutical properties. [, ] Research has focused on specific crystalline forms of its urea salt, particularly a monohydrate hydrochloric acid monoadduct, for its potential in treating a range of diseases. [] These diseases include tumors, diabetic retinopathy, rheumatoid arthritis, psoriasis, atherosclerosis, Kaposi's sarcoma, and exudative age-related macular degeneration. [, ]

4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154)

Compound Description: 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline, designated as WHI-P154, has shown significant cytotoxic effects against human glioblastoma cell lines U373 and U87. [] This cytotoxicity, leading to apoptosis, occurs at micromolar concentrations of WHI-P154. [] Interestingly, conjugating WHI-P154 to recombinant human epidermal growth factor (EGF) amplifies its antiglioblastoma activity over 200-fold and makes it more selective. [] This EGF-P154 conjugate targets glioblastoma cells, binding to and entering them through receptor-mediated endocytosis. [] This process triggers the internalization of EGF receptor (EGF-R) molecules. [] Remarkably, EGF-P154 can kill glioblastoma cells at nanomolar concentrations (IC50 = 813 ± 139 fM) while showing no cytotoxicity against EGF-R-negative leukemia cells, even at concentrations as high as 100 μM. [] In vivo studies using a severe combined immunodeficient (SCID) mouse glioblastoma xenograft model showed that administering EGF-P154 delayed tumor progression and increased tumor-free survival. []

4-(((4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-6-(((4-methylpiperazin-1-yl)methyl)amino)-1,3,5-triazin-2-yl)amino)methyl)-N-ethyl-N-(m-tolyl)benzamide

Compound Description: 4-(((4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-6-(((4-methylpiperazin-1-yl)methyl)amino)-1,3,5-triazin-2-yl)amino)methyl)-N-ethyl-N-(m-tolyl)benzamide is a potent and selective ADAMTS-4 inhibitor with an IC50 of 10 nM. [] Notably, it exhibits significant selectivity, with >1000-fold greater potency for ADAMTS-4 compared to ADAMT-5, MMP-13, TACE, and ADAMTS-13. [] This compound was discovered through DNA-encoded library technology (ELT) during a search for novel ADAMTS-4 inhibitors. [] Interestingly, this inhibitor does not appear to interact with zinc, which is unusual for metalloprotease inhibitors. []

6,7-Dimethoxy-1-(3,4-dimethoxybenzyl)-4-([4-(2-methoxyphenyl)-1-piperazinyl]methyl)isoquinoline (Ro 22-4839)

Compound Description: 6,7-Dimethoxy-1-(3,4-dimethoxybenzyl)-4-([4-(2-methoxyphenyl)-1-piperazinyl]methyl)isoquinoline, known as Ro 22-4839, is classified as a cerebral circulation improver and exhibits vasospasmolytic properties. [] It effectively induces arterial relaxation in the presence of various constrictors, an effect minimally impacted by the addition of extra calcium. [] Research suggests that Ro 22-4839 acts as a calmodulin antagonist, effectively inhibiting the superprecipitation of chicken gizzard smooth muscle actomyosin, a model system for studying smooth muscle relaxation-contraction coupling in which calmodulin is known to play a key role through the phosphorylation of myosin light chain kinase. []

Overview

6,7-Dimethoxy-N-[(4-methylphenyl)methyl]quinazolin-4-amine is a chemical compound classified within the quinazoline derivatives, which are notable for their diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by its molecular formula C18H19N3O2C_{18}H_{19}N_{3}O_{2} and is recognized for its potential pharmacological properties, particularly in cancer research and as a tyrosine kinase inhibitor.

Source

This compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem, where it is cataloged under the identifier 477855-29-1. Its synthesis and applications have been discussed in several scientific articles and patents, highlighting its relevance in pharmaceutical research.

Classification

6,7-Dimethoxy-N-[(4-methylphenyl)methyl]quinazolin-4-amine belongs to the class of quinazolines, which are heterocyclic compounds containing two fused aromatic rings with nitrogen atoms. Quinazoline derivatives are often explored for their therapeutic potential due to their ability to interact with various biological targets.

Synthesis Analysis

Methods

The synthesis of 6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinazolin-4-amine typically involves a multi-step process:

  1. Starting Materials: The synthesis begins with 6,7-dimethoxyquinazolin-4-amine.
  2. Reaction with Benzyl Chloride: The quinazoline derivative is reacted with 4-methylbenzyl chloride under basic conditions, often using potassium carbonate as a base in an organic solvent like dimethylformamide.
  3. Cyclization: The reaction may involve cyclization processes that require specific catalysts and controlled temperatures to yield the desired product efficiently.

Technical Details

The reaction conditions are optimized for yield and purity, often employing techniques such as recrystallization or chromatography for purification. The use of continuous flow reactors may also be considered in industrial applications to enhance efficiency.

Molecular Structure Analysis

Structure

The molecular structure of 6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinazolin-4-amine features a quinazoline core substituted with methoxy groups at positions 6 and 7, along with a methylphenyl group at the nitrogen atom of the amine functional group.

Data

The structural formula can be represented as follows:

InChI=InChI 1S C18H19N3O2 c1 12 4 6 13 7 5 12 10 19 18 14 8 16 22 2 17 23 3 9 15 14 20 11 21 18 h4 9 11H 10H2 1 3H3 H 19 20 21 \text{InChI}=\text{InChI 1S C18H19N3O2 c1 12 4 6 13 7 5 12 10 19 18 14 8 16 22 2 17 23 3 9 15 14 20 11 21 18 h4 9 11H 10H2 1 3H3 H 19 20 21 }

Key structural data includes:

  • Molecular Weight: 305.36 g/mol
  • LogP: 3.45 (indicating moderate lipophilicity)
Chemical Reactions Analysis

Reactions

6,7-Dimethoxy-N-[(4-methylphenyl)methyl]quinazolin-4-amine can participate in various chemical reactions:

  1. Oxidation: Can be oxidized to form quinazoline N-oxides using agents like hydrogen peroxide.
  2. Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols using reducing agents such as lithium aluminum hydride.
  3. Substitution: It can undergo nucleophilic substitution reactions at the quinazoline ring.

Technical Details

Common reagents for these reactions include:

  • Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride.

These reactions are typically conducted under controlled conditions to ensure selectivity and yield.

Mechanism of Action

The mechanism of action for 6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinazolin-4-amine primarily involves its interaction with specific biological targets such as tyrosine kinases. These kinases play crucial roles in cell signaling pathways that regulate cell proliferation and survival.

Process and Data

The compound acts as an inhibitor by binding to the active site of the target enzyme, thereby preventing substrate phosphorylation and subsequent signaling cascades that lead to cancer cell proliferation. The effectiveness of this inhibition can be quantified using assays that measure cell viability or proliferation rates.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Melting Point: Not extensively documented but generally expected to be moderate based on similar compounds.

Chemical Properties

Relevant chemical properties include:

  • Solubility: Likely soluble in organic solvents due to its lipophilic nature.
  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

6,7-Dimethoxy-N-[(4-methylphenyl)methyl]quinazolin-4-amine has several scientific applications:

  1. Anticancer Research: Its potential as a tyrosine kinase inhibitor makes it a candidate for developing new cancer therapies targeting specific signaling pathways.
  2. Pharmacological Studies: Used in studies investigating the effects of quinazoline derivatives on various biological systems.
  3. Drug Development: Serves as a lead compound for synthesizing new derivatives with enhanced activity or reduced side effects.

Properties

CAS Number

477855-29-1

Product Name

6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinazolin-4-amine

IUPAC Name

6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinazolin-4-amine

Molecular Formula

C18H19N3O2

Molecular Weight

309.369

InChI

InChI=1S/C18H19N3O2/c1-12-4-6-13(7-5-12)10-19-18-14-8-16(22-2)17(23-3)9-15(14)20-11-21-18/h4-9,11H,10H2,1-3H3,(H,19,20,21)

InChI Key

YAKWQVCFIIHGRR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC2=NC=NC3=CC(=C(C=C32)OC)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.